3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a scaffold known for its pharmacological relevance in drug discovery, particularly as kinase inhibitors and antimicrobial agents . The molecule features:
- 3,4-Dimethoxyphenyl group: This substituent enhances lipophilicity and may facilitate π-π stacking interactions with biological targets.
- Propylsulfanyl group: The alkyl chain length (C3) balances hydrophobicity and metabolic stability compared to shorter or longer chains.
- Thieno[3,2-d]pyrimidin-4-one core: The fused thiophene-pyrimidine system provides rigidity and electronic diversity, critical for binding to enzymes or receptors.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-8-24-17-18-12-7-9-23-15(12)16(20)19(17)11-5-6-13(21-2)14(10-11)22-3/h5-6,10H,4,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZLPAHTSKUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable thieno[3,2-d]pyrimidine precursor under acidic or basic conditions. The resulting intermediate is then subjected to further reactions, such as alkylation with propylthiol, to introduce the propylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations in the Thieno[3,2-d]pyrimidin-4-one Scaffold
The following table summarizes key structural and physicochemical differences:
Key Structural and Functional Insights
Substituent Position: The 3,4-dimethoxyphenyl group at position 3 (target compound) vs. position 7 (CAS 950266-16-7) significantly alters electronic and steric profiles. Sulfanyl group variations: Propylsulfanyl (C3) in the target compound vs. butan-2-ylsulfanyl (C4, branched) in CAS 686772-62-3 affects membrane permeability. Longer chains increase LogD but may reduce solubility .
Electronic Effects :
- Methoxy vs. halogen substituents : Methoxy groups (electron-donating) in the target compound contrast with chlorine (electron-withdrawing) in CAS 850915-45-4. This influences charge distribution and binding to hydrophobic pockets .
- Trifluoromethyl groups (CAS 1105224-80-3) enhance metabolic stability but may introduce steric clashes in enzyme active sites .
Thieno[2,3-d]pyrimidin-4-one analogs (e.g., CAS 51550-04-0) exhibit different ring fusion patterns, altering π-orbital overlap and electronic properties .
Research Findings and Implications
- Antimicrobial Potential: Pyrimidine derivatives with sulfanyl groups (e.g., CAS 686772-62-3) show activity against bacterial efflux pumps, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : Propylsulfanyl chains (target) are less prone to oxidative metabolism than allyl (CAS 51550-04-0) or benzylthio (CAS 850915-45-6) groups .
Q & A
What are the optimized synthetic routes and critical reaction conditions for synthesizing this thieno[3,2-d]pyrimidin-4-one derivative?
Level: Basic
Answer:
The synthesis typically involves multi-step routes starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Subsequent functionalization includes:
Sulfanyl Group Introduction : Alkylation or nucleophilic substitution with propylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
Aryl Substitution : Coupling the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amination or Ullmann-type reactions using palladium catalysts .
Key conditions include reflux in polar aprotic solvents (DMF, DCM), inert atmospheres (N₂/Ar), and controlled temperatures (60–120°C) to prevent side reactions .
Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 6.8–7.2 ppm, while the propylsulfanyl chain shows characteristic triplet signals (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
- X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the dihedral angle between the thienopyrimidine core and aryl substituents .
What in vitro assays are recommended for initial biological screening of this compound?
Level: Basic
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases using fluorescence-based substrates .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence bioactivity?
Level: Advanced
Answer:
The methoxy groups (-OCH₃) act as electron donors, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). This increases binding affinity but may reduce metabolic stability due to CYP450-mediated demethylation. Comparative studies with non-methoxy analogs show a 2–3-fold decrease in IC₅₀ against kinase targets . Substituent positioning (meta vs. para) also affects solubility; logP values increase by ~0.5 with 3,4-dimethoxy vs. 4-methoxy groups .
How can contradictory efficacy data across biological models be resolved?
Level: Advanced
Answer:
Contradictions often arise from assay variability (e.g., cell line heterogeneity, enzyme isoforms). Strategies include:
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Structural Analogs : Synthesize derivatives with modified sulfanyl chains (e.g., ethyl vs. propyl) to isolate substituent-specific effects .
- Meta-Analysis : Cross-reference data with PubChem BioActivity datasets to identify trends in potency thresholds .
What computational methods predict binding modes with target enzymes?
Level: Advanced
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., in EGFR). The propylsulfanyl group often occupies hydrophobic subpockets, while the dimethoxyphenyl moiety engages in hydrogen bonding with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .
How can pharmacokinetic properties be optimized through structural modifications?
Level: Advanced
Answer:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine, piperazine) at the 7-position of the thienopyrimidine core .
- Metabolic Stability : Replace methoxy groups with trifluoromethyl (-CF₃) to resist oxidative demethylation .
- Prodrug Strategies : Mask the sulfanyl group as a disulfide (e.g., using glutathione-responsive linkers) for targeted release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
